![molecular formula C22H18N2O3S2 B2832547 N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide CAS No. 942002-61-1](/img/structure/B2832547.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide” is a complex organic compound. Compounds with similar structures, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives, have been synthesized and studied for their anti-inflammatory properties .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were judged by their C, H, and N analysis .
Scientific Research Applications
Antibacterial Activity
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide derivatives have been synthesized and evaluated for their antibacterial properties . These compounds exhibit variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 demonstrate promising activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Among them, compound C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, shows maximum activity against S. aureus NCIM 5022 (MIC = 13.0 μM). Additionally, C13 exhibits bactericidal activity against S. aureus ATCC 43300 .
Antifungal Potential
Thiazole derivatives, including N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide, have been investigated for their antifungal properties. While specific studies on this compound are limited, the broader class of thiazoles has demonstrated antifungal activity against various fungal pathogens . Further research could explore its efficacy against specific fungal strains.
Antiviral Applications
Although direct evidence for N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide’s antiviral activity is scarce, thiazole-based compounds have been studied as potential antiviral agents . Investigating its effects against specific viruses could unveil novel applications.
Anti-Inflammatory and Analgesic Properties
Thiazoles, including N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide, have been associated with anti-inflammatory and analgesic activities . While more research is needed, this compound’s potential in pain management and inflammation modulation warrants exploration.
Antitumor and Cytotoxic Effects
Thiazole derivatives have shown promise as antitumor and cytotoxic agents. Although specific data for N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide are lacking, related compounds have demonstrated potent effects against cancer cells . Investigating its cytotoxicity and potential as an anticancer drug could be valuable.
Neuroprotective Applications
Thiazoles have been investigated for their neuroprotective properties . While direct studies on N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide are limited, exploring its impact on neuronal health and neurodegenerative diseases could yield interesting findings.
Other Potential Uses
Thiazoles serve as parent compounds for various applications, including sulfur drugs, biocides, fungicides, dyes, and chemical accelerators . Further research may uncover additional unique applications for N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a wide range of biological activities . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains . The mode of action of these compounds often involves interaction with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with various biochemical pathways in bacteria, leading to their death
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles
Result of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)18-11-7-10-17(14-18)21(25)24(15-16-8-3-2-4-9-16)22-23-19-12-5-6-13-20(19)28-22/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBBDDTUERVOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide |
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